Cas no 391954-17-9 (8-Chloro-2-ethylimidazo[1,2-a]pyrazine)

8-Chloro-2-ethylimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a chloro-substituted imidazopyrazine core with an ethyl functional group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chloro and ethyl substituents enhance its utility in cross-coupling reactions, facilitating further derivatization. The compound exhibits stability under standard conditions, ensuring ease of handling and storage. Its well-defined molecular framework is advantageous for designing bioactive molecules, particularly in medicinal chemistry for targeting specific biological pathways. High purity grades are available to meet rigorous research and industrial requirements.
8-Chloro-2-ethylimidazo[1,2-a]pyrazine structure
391954-17-9 structure
Product Name:8-Chloro-2-ethylimidazo[1,2-a]pyrazine
CAS No:391954-17-9
MF:C8H8ClN3
MW:181.622220039368
MDL:MFCD10699213
CID:1029048
PubChem ID:12074079
Update Time:2025-08-03

8-Chloro-2-ethylimidazo[1,2-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
    • 8-chloro-2-ethyl-Imidazo[1,2-a]pyrazine
    • 8-CHLORO-2-ETHYLIMIDAZOL[1,2-A]PYRAZINE
    • SY318835
    • J-519417
    • VLICETQWBPEXNS-UHFFFAOYSA-N
    • MFCD10699213
    • AKOS006303922
    • AS-50736
    • DB-069777
    • CS-0054700
    • SCHEMBL2871017
    • P10988
    • 391954-17-9
    • PB22432
    • DTXSID30477044
    • MDL: MFCD10699213
    • Inchi: 1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3
    • InChI Key: VLICETQWBPEXNS-UHFFFAOYSA-N
    • SMILES: ClC1C2=NC(=CN2C=CN=1)CC

Computed Properties

  • Exact Mass: 181.04100
  • Monoisotopic Mass: 181.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • PSA: 30.19000
  • LogP: 1.94510

8-Chloro-2-ethylimidazo[1,2-a]pyrazine Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37

8-Chloro-2-ethylimidazo[1,2-a]pyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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8-Chloro-2-ethylimidazo[1,2-a]pyrazine Production Method

8-Chloro-2-ethylimidazo[1,2-a]pyrazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:391954-17-9)8-Chloro-2-ethylimidazo[1,2-a]pyrazine
Order Number:A1086374
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:26
Price ($):392.0
Email:sales@amadischem.com

Additional information on 8-Chloro-2-ethylimidazo[1,2-a]pyrazine

8-Chloro-2-ethylimidazo[1,2-a]pyrazine: A Comprehensive Overview

8-Chloro-2-ethylimidazo[1,2-a]pyrazine (CAS No. 391954-17-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This heterocyclic compound belongs to the imidazo[1,2-a]pyrazine family, which is known for its unique structural properties and potential applications in drug discovery. The molecule's structure features a fused bicyclic system with a chlorine substituent at the 8-position and an ethyl group at the 2-position, making it a derivative of imidazo[1,2-a]pyrazine with distinct chemical and biological characteristics.

Recent studies have highlighted the importance of 8-chloro-2-ethylimidazo[1,2-a]pyrazine in various research areas. For instance, its role as a building block in the synthesis of bioactive compounds has been extensively explored. Researchers have demonstrated that this compound can serve as a precursor for the development of novel anti-inflammatory agents and potential anticancer drugs. The presence of the chlorine atom and ethyl group introduces steric and electronic effects that enhance its reactivity in synthetic pathways, making it a valuable intermediate in organic synthesis.

One of the most promising applications of 8-chloro-2-ethylimidazo[1,2-a]pyrazine lies in its potential as a ligand in metalloenzyme inhibition studies. Recent findings suggest that this compound can bind to certain metalloenzymes with high affinity, potentially inhibiting their catalytic activity. This property opens up new avenues for its use in developing therapeutic agents targeting enzyme-mediated diseases such as cancer and neurodegenerative disorders.

The synthesis of 8-chloro-2-ethylimidazo[1,2-a]pyrazine involves a multi-step process that typically begins with the preparation of imidazo[1,2-a]pyrazine derivatives. Advanced methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the production process. These techniques not only improve yield but also enhance the purity of the final product, making it suitable for high-throughput screening in pharmaceutical research.

In terms of pharmacokinetics, 8-chloro-2-ethylimidazo[1,2-a]pyrazine exhibits favorable properties that make it an attractive candidate for drug development. Studies have shown that it has good solubility in physiological buffers and demonstrates moderate permeability across cell membranes. These characteristics are crucial for ensuring effective delivery of therapeutic agents to target sites within the body.

The biological evaluation of 8-chloro-2-ethylimidazo[1,2-a]pyrazine has revealed intriguing results. Preclinical studies indicate that this compound possesses anti-proliferative activity against several cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has shown anti-inflammatory properties by inhibiting key inflammatory pathways such as COX-2 and NF-kB. These findings underscore its versatility as a lead compound for developing multi-targeted therapeutics.

Another area where 8-chloro-2-ethylimidazo[1,2-a]pyrazine has shown promise is in the field of radiopharmaceuticals. Researchers have explored its use as a chelating agent for radioactive isotopes, which could be employed in diagnostic imaging techniques such as positron emission tomography (PET). The ability to coordinate with metal ions like copper or gallium makes it a potential candidate for imaging agents with high specificity and sensitivity.

Looking ahead, the continued exploration of 8-chloro-2-ethylimidazo[1,2-a]pyrazine is expected to yield further insights into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its development into clinically relevant drugs. Moreover, advancements in computational chemistry and artificial intelligence are anticipated to play a pivotal role in optimizing its structure for improved efficacy and reduced toxicity.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:391954-17-9)8-Chloro-2-ethylimidazo[1,2-a]pyrazine
A1086374
Purity:99%
Quantity:1g
Price ($):392.0
Email